![molecular formula C22H34O4 B12293662 (2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)
(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linearol is a kaurane diterpene isolated from various medicinal plants, particularly those of the genus Sideritis . This compound has garnered significant attention due to its notable anti-oxidant, anti-inflammatory, and anti-microbial properties . Linearol has been studied for its potential therapeutic applications, especially in the treatment of glioblastoma, a highly malignant form of brain tumor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Linearol can be isolated from plant extracts using chromatographic methods such as column chromatography, thin layer chromatography, and vacuum layer chromatography . The synthesis of acetoxy linearol, a derivative of linearol, involves the use of various spectroscopic techniques including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and Fourier-transform infrared spectroscopy .
Industrial Production Methods: While specific industrial production methods for linearol are not extensively documented, the isolation process typically involves the extraction of the compound from plant sources followed by purification using chromatographic techniques . The preparation of linearol for research purposes often involves dissolving the compound in solvents like dimethyl sulfoxide and polyethylene glycol .
Análisis De Reacciones Químicas
Types of Reactions: Linearol undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, the synthesis of acetoxy linearol involves the acetylation of linearol, which is a substitution reaction .
Common Reagents and Conditions: Common reagents used in the reactions involving linearol include acetylating agents for substitution reactions and oxidizing agents for oxidation reactions . The conditions for these reactions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed: The major products formed from the reactions involving linearol include acetoxy linearol and other derivatives that exhibit enhanced biological activities . These derivatives are often characterized using spectroscopic techniques to confirm their structures .
Aplicaciones Científicas De Investigación
Linearol has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is studied for its potential as an anti-oxidant and anti-inflammatory agent . In biology and medicine, linearol has shown promise in the treatment of glioblastoma when used alone or in combination with radiotherapy . Additionally, its anti-microbial properties make it a candidate for research in the development of new antimicrobial agents .
Mecanismo De Acción
The mechanism of action of linearol involves its ability to suppress cell proliferation and block the cell cycle at the S phase . This effect is particularly significant in the treatment of glioblastoma, where linearol has been shown to decrease cell viability and inhibit cell migration . The molecular targets and pathways involved in these effects are still under investigation, but the compound’s ability to cross the blood-brain barrier suggests its potential for treating central nervous system disorders .
Comparación Con Compuestos Similares
Linearol is unique among kaurane diterpenes due to its specific combination of anti-oxidant, anti-inflammatory, and anti-microbial properties . Similar compounds include other kaurane diterpenoids such as acetoxy linearol, which also exhibits significant biological activities . linearol’s ability to cross the blood-brain barrier and its potential for treating glioblastoma make it particularly noteworthy .
Propiedades
Fórmula molecular |
C22H34O4 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(2,6-dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate |
InChI |
InChI=1S/C22H34O4/c1-13-10-22-11-15(13)5-6-16(22)20(3)8-7-18(24)21(4,12-26-14(2)23)17(20)9-19(22)25/h15-19,24-25H,1,5-12H2,2-4H3 |
Clave InChI |
FOSUPIBQARPELG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1(C(CCC2(C1CC(C34C2CCC(C3)C(=C)C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


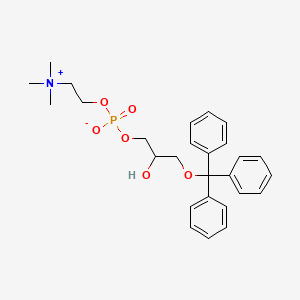
![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[2-[5-[2-hydroxy-5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]pentan-2-yloxymethyl]-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B12293590.png)
![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B12293597.png)
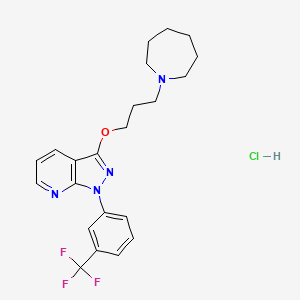
![4-[(3E)-3-hydroxyiminobutyl]phenol](/img/structure/B12293622.png)
![Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester](/img/structure/B12293625.png)
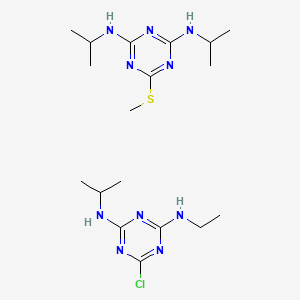
![2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)
![1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-, (aS)-](/img/structure/B12293635.png)
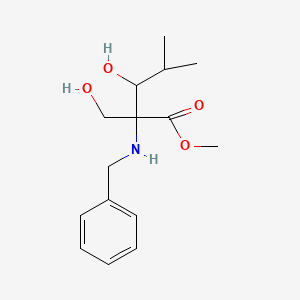
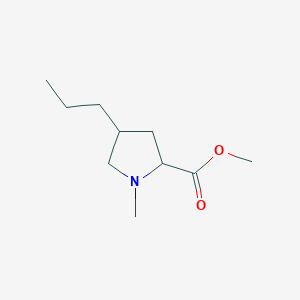
![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)


